

# An In-depth Technical Guide to the Physical and Chemical Properties of Rhamnitol

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## Compound of Interest

Compound Name: Rhamnitol

Cat. No.: B14141378

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## Introduction

**Rhamnitol**, also known as 1-deoxy-mannitol, is a naturally occurring sugar alcohol (alditol) derived from rhamnose. It exists in different stereoisomeric forms, with **L-Rhamnitol** being a common derivative of L-mannitol.[1][2][3] This compound serves as a valuable building block in the synthesis of other carbohydrates, such as L-fructose and D-sorbose.[1][2][4] Its applications extend to biotechnological processes, including the production of D-Psicose from allitol by microbial oxidation.[1][2][4] This guide provides a comprehensive overview of the core physical and chemical properties of **Rhamnitol**, detailed experimental protocols for its characterization, and a summary of its spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

## Core Physicochemical Properties

**Rhamnitol** is a white to off-white, hygroscopic solid.[4] Its fundamental properties are crucial for its handling, storage, and application in various scientific contexts. The stability of **Rhamnitol** is noted as hygroscopic, indicating it should be stored in a dry environment, with recommended storage conditions being under an inert atmosphere in a -20°C freezer.[4]

Table 1: General Properties of L-Rhamnitol

Property	Value	Source
Molecular Formula	<b>C6H14O5</b>	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	166.17 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to Off-White Solid	<a href="#">[4]</a>
Melting Point	122-124°C	<a href="#">[4]</a>
CAS Number	488-28-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	(2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol	<a href="#">[3]</a> <a href="#">[7]</a>

| Synonyms | 1-Deoxy-L-mannitol, 6-Deoxy-L-mannitol | [\[3\]](#)[\[5\]](#) |

Table 2: Predicted and Experimental Solubility & Other Properties of L-Rhamnitol

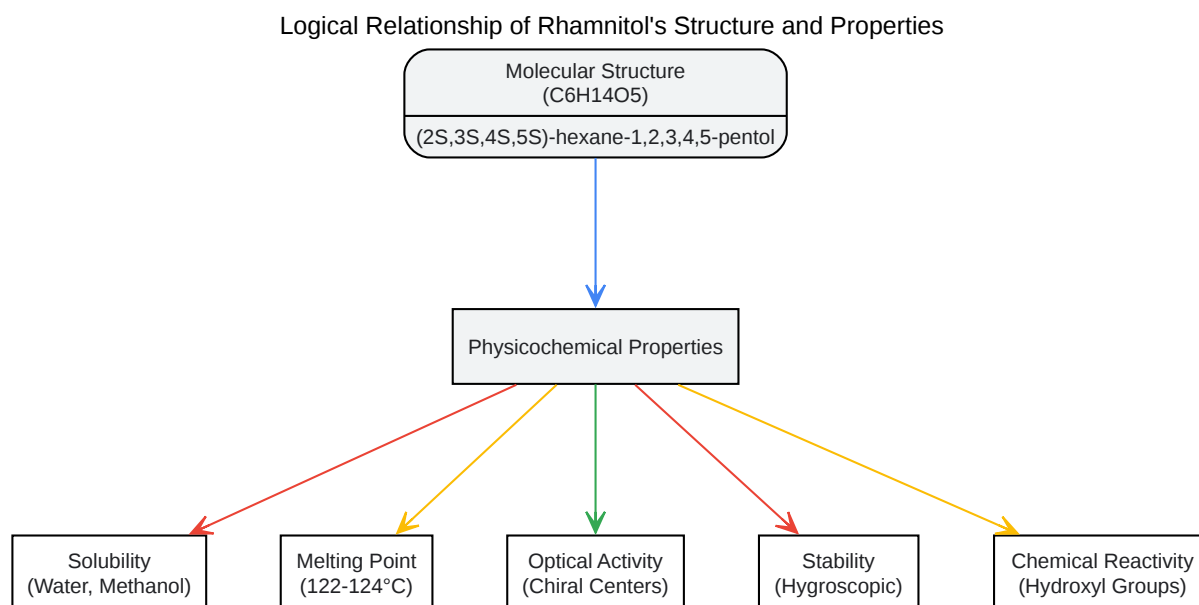
Property	Value	Source/Method
Water Solubility	<b>476.0 mg/mL</b>	<a href="#">[7]</a> (Predicted by ALOGPS)
Solubility	Methanol (Slightly), Water (Slightly)	<a href="#">[4]</a> (Experimental)
logP	-2.2	<a href="#">[7]</a> (Predicted by ALOGPS)
logS	0.46	<a href="#">[7]</a> (Predicted by ALOGPS)
pKa (Strongest Acidic)	12.7	<a href="#">[7]</a> (Predicted by ChemAxon)
Polar Surface Area	101.15 Å <sup>2</sup>	<a href="#">[7]</a> (Predicted by ChemAxon)
Hydrogen Bond Donor Count	5	<a href="#">[7]</a> <a href="#">[8]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[7]</a> <a href="#">[8]</a>

| Rotatable Bond Count | 4 | [\[8\]](#) |

## Structural Information and Reactivity

**L-Rhamnitol** is a hexitol, structurally a 1-deoxy derivative of L-mannitol.[3] Its chemical structure is fundamental to its reactivity and biological interactions. The arrangement of its five hydroxyl groups along the hexane chain dictates its polarity, solubility, and potential for chemical modification.

The reactivity of a molecule can be inferred from its frontier molecular orbitals (HOMO and LUMO). While specific computational studies on **Rhamnitol**'s reactivity were not found, general principles suggest that the numerous hydroxyl groups are the primary sites for chemical reactions, such as esterification and etherification. The stability is characterized as hygroscopic, meaning it readily absorbs moisture from the air.[4][5]



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Caption: Relationship between **Rhamnitol**'s structure and its properties.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Rhamnitol**.

Table 3: Spectroscopic Data for L-**Rhamnitol**

Technique	Key Findings	Reference
1H NMR	Used to identify the polyol structure with a terminal methyl group. A characteristic doublet signal appears at 1.26 ppm in D2O.	[9]
2D NMR (HSQC)	Confirms the connectivity between protons and their attached carbons, aiding in the complete structural assignment.	[9][10]

| Mass Spectrometry (LC/MS) | An ESI-MS analysis in negative mode showed a mass-to-charge ratio ( $m/z$ ) of 165.0767 for the  $[M-H]^-$  ion, corresponding to the molecular formula  $C_6H_{13}O_5^-$ . |[10] |

## Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are protocols for the isolation and characterization of **L-Rhamnitol**.

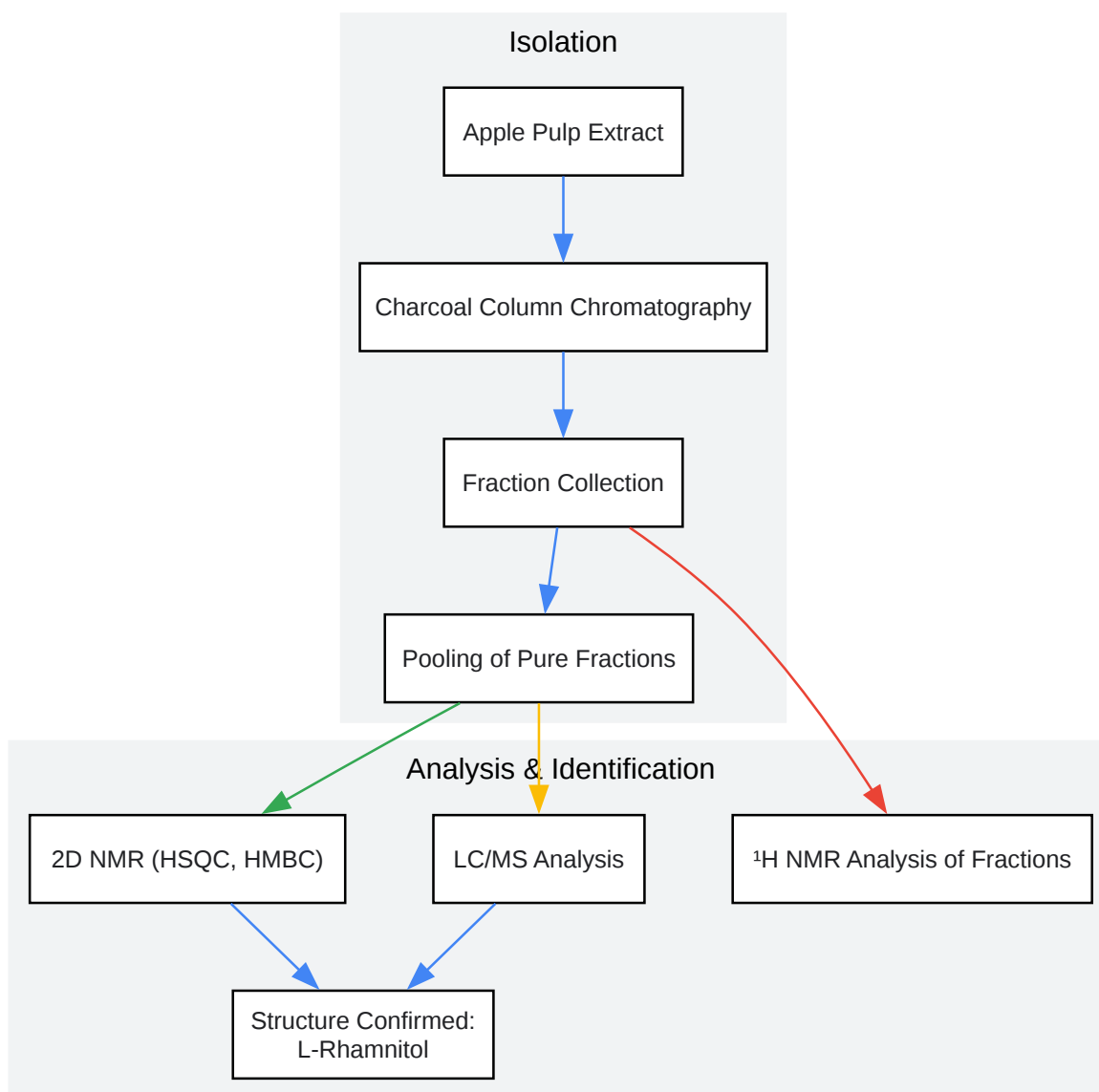
### 4.1 Isolation of **L-Rhamnitol** from Natural Sources (Apple Pulp)

This protocol is based on the methodology described for isolating **L-Rhamnitol** from apple extracts.[9]

- **Extraction:** Lyophilized apple pulp powder is suspended in water.
- **Initial Filtration:** The aqueous suspension is filtered to remove solid residues.
- **Chromatography:** The resulting extract is subjected to charcoal column chromatography.
- **Fractionation:** The column is eluted, and fractions are collected sequentially.

- Analysis: Each fraction is analyzed by  $^1\text{H}$  NMR to identify those containing pure L-**Rhamnitol** signals.<sup>[10]</sup>
- Pooling and Lyophilization: Fractions containing the pure compound are pooled and lyophilized to yield the isolated L-**Rhamnitol**.

## Workflow for L-Rhamnitol Isolation and Identification



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Caption: Experimental workflow for isolating and identifying L-**Rhamnitol**.

## 4.2 Structure Elucidation by NMR Spectroscopy

This is a general protocol for acquiring NMR spectra for a polyol like **Rhamnitol**.

- **Sample Preparation:** Dissolve a precisely weighed sample (e.g., 1-5 mg) of isolated **Rhamnitol** in a suitable deuterated solvent (e.g., D<sub>2</sub>O) in a 5 mm NMR tube.
- **Spectrometer Setup:** The analysis can be performed on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.<sup>[9]</sup>
- **<sup>1</sup>H NMR Acquisition:**
  - Use a standard pulse program with water suppression, such as 'zgpr'.
  - Acquire spectra with a spectral width of approximately 20 ppm.
  - Employ a relaxation delay of at least 4 seconds and collect a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.<sup>[9]</sup>
- **2D NMR Acquisition (HSQC/HMBC):**
  - Utilize standard pulse programs for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
  - Optimize spectral widths in both <sup>1</sup>H and <sup>13</sup>C dimensions to cover all relevant signals.
  - These experiments will reveal one-bond (HSQC) and multiple-bond (HMBC) correlations between protons and carbons, which are essential for unambiguous structural assignment.<sup>[9]</sup>
- **Data Processing and Analysis:** Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and signal integration.

## 4.3 Melting Point Determination

A standard capillary method can be used to determine the melting point.

- Sample Preparation: Place a small amount of finely powdered, dry **Rhamnitol** into a capillary tube, sealed at one end.
- Apparatus: Use a calibrated melting point apparatus.
- Measurement: Heat the sample slowly (e.g., 1-2°C per minute) near the expected melting point.
- Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

#### 4.4 Optical Activity Measurement

The optical rotation is measured using a polarimeter.

- Solution Preparation: Prepare a solution of R-**Rhamnitol** of known concentration ( g/100 mL) in a specified solvent (e.g., water).
- Measurement:
  - Calibrate the polarimeter with the pure solvent.
  - Fill a polarimeter cell of a known path length (in decimeters) with the **Rhamnitol** solution.
  - Measure the observed angle of rotation at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).[\[11\]](#)
- Calculation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $\alpha$  is the observed rotation,  $l$  is the path length, and  $c$  is the concentration.[\[11\]](#) Note: The specific rotation value for L-**Rhamnitol** was not found in the provided search results.

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